molecular formula C9H7ClN2O2 B1390488 Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1083196-33-1

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1390488
M. Wt: 210.62 g/mol
InChI Key: KJDJURGGHBNVMM-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS number 1140512-58-8 . It is used in the preparation of heterocyclic compounds for the treatment of cancer .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid substance . Its molecular weight is 210.62 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is a heterocyclic building block used in organic synthesis .
    • Method of Application : As a building block, it can be used in various organic reactions to synthesize more complex molecules .
    • Results or Outcomes : The specific outcomes would depend on the nature of the reaction and the other reactants involved .
  • Scientific Field: Medicinal Chemistry

    • Application : Derivatives of the 1H-pyrrolo[2,3-b]pyridine structure have been studied as potential FGFR inhibitors .
    • Method of Application : The synthesis of these compounds typically involves various organic reactions, including coupling reactions .
    • Results or Outcomes : These compounds have shown potential as FGFR inhibitors, which could have implications in the treatment of certain types of cancer .
  • Scientific Field: Biochemical Research

    • Application : This compound is available for biochemical research .
    • Method of Application : The specific methods of application would depend on the nature of the research being conducted .
    • Results or Outcomes : The outcomes would be specific to the research study .
  • Scientific Field: Kinase Inhibitor Research

    • Application : Derivatives of the 1H-pyrrolo[2,3-b]pyridine structure have been studied as potential kinase inhibitors .
    • Method of Application : The synthesis of these compounds typically involves various organic reactions .
    • Results or Outcomes : These compounds have shown potential as kinase inhibitors, which could have implications in the treatment of certain types of tumors .
  • Scientific Field: Early Discovery Research

    • Application : This compound is provided to early discovery researchers as part of a collection of unique chemicals .
    • Method of Application : The specific methods of application would depend on the nature of the research being conducted .
    • Results or Outcomes : The outcomes would be specific to the research study .
  • Scientific Field: Proteomics Research

    • Application : This compound is available for proteomics research .
    • Method of Application : The specific methods of application would depend on the nature of the research being conducted .
    • Results or Outcomes : The outcomes would be specific to the research study .

Safety And Hazards

“Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJURGGHBNVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669928
Record name Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

1083196-33-1
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083196-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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